molecular formula C37H42NO4P B12945547 (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B12945547
M. Wt: 595.7 g/mol
InChI Key: BEIBMTJXSIBNBK-KKLWWLSJSA-N
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Description

(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organic compound with a unique structure that includes a dioxaphosphepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves the reaction of appropriate phosphoramidite ligands with suitable reagents under controlled conditions. One common method includes the use of iridium-catalyzed allylic allylation of propenylboronates . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the phosphorus atom.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism by which (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating various transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine apart is its specific diisopropyl substitution, which can influence its steric and electronic properties, making it particularly effective in certain catalytic applications.

Properties

Molecular Formula

C37H42NO4P

Molecular Weight

595.7 g/mol

IUPAC Name

(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-di(propan-2-yl)-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

InChI

InChI=1S/C37H42NO4P/c1-27(2)38(28(3)4)43-41-36(29-19-11-7-12-20-29,30-21-13-8-14-22-30)33-34(40-35(5,6)39-33)37(42-43,31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28,33-34H,1-6H3/t33-,34-/m1/s1

InChI Key

BEIBMTJXSIBNBK-KKLWWLSJSA-N

Isomeric SMILES

CC(C)N(C(C)C)P1OC([C@H]2[C@H](C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(C)N(C(C)C)P1OC(C2C(C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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